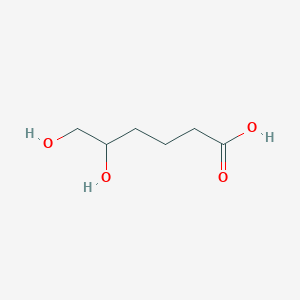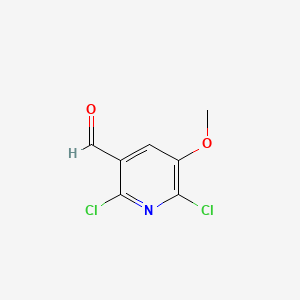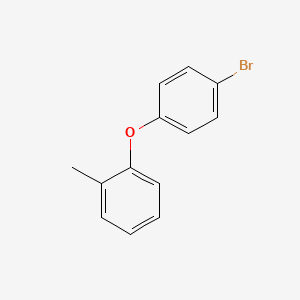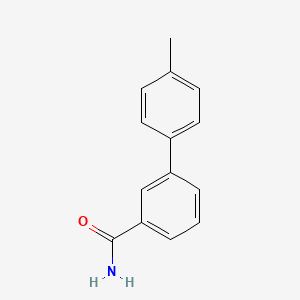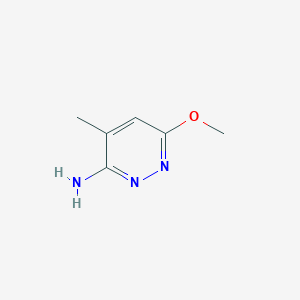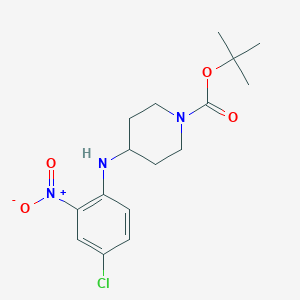
tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 4-chloro-2-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-chloro-2-nitroaniline.
Step 1 Formation of tert-Butyl 4-piperidinecarboxylate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-piperidinecarboxylate.
Step 2 Coupling Reaction: The tert-butyl 4-piperidinecarboxylate is then coupled with 4-chloro-2-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Reduction: tert-Butyl 4-(4-chloro-2-aminophenylamino)piperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-(4-chloro-2-nitrophenylamino)piperidine.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interaction of similar compounds with biological targets.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for compounds like tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate depends on its specific application. For instance, if used as a drug precursor, its biological activity would be determined by the final active compound. Generally, the nitro and chloro substituents can interact with biological targets through various mechanisms, including enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but lacks the chloro and nitro groups, leading to different reactivity and biological activity.
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate: Fluorine substitution instead of chlorine, which can affect the compound’s electronic properties and reactivity.
Uniqueness
Chloro and Nitro Groups: The presence of both chloro and nitro groups in tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate makes it unique in terms of its reactivity and potential applications. These groups can participate in various chemical reactions, providing versatility in synthesis and modification.
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXOUBASOVLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
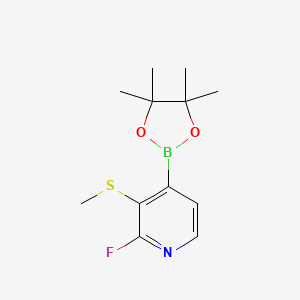
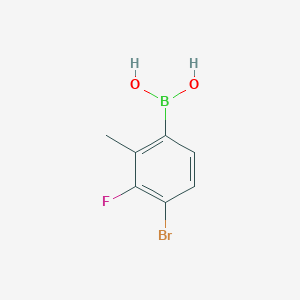
![Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8202316.png)
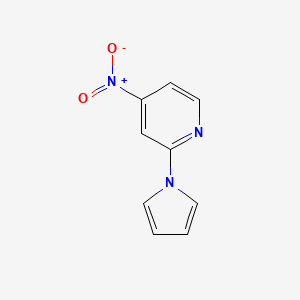
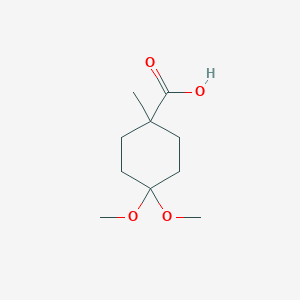
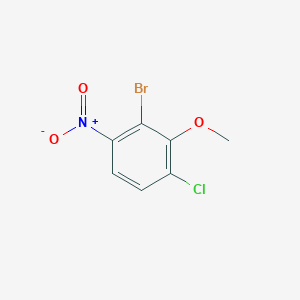
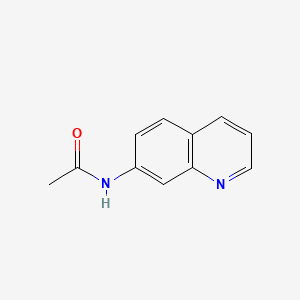
![8-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B8202338.png)
![4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)
